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Compound of Interest

Compound Name: STING agonist-17

Cat. No.: B14080982

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate
immune system responsible for detecting cytosolic DNA, which can originate from pathogens or
damaged host cells, including cancer cells.[1][2][3] Activation of the STING pathway in antigen-
presenting cells (APCs), such as dendritic cells (DCs), initiates a powerful downstream
signaling cascade, leading to the production of type I interferons (IFN-1) and other pro-
inflammatory cytokines.[1][4] This response is essential for bridging innate and adaptive
immunity, enhancing antigen presentation, and promoting the priming and activation of tumor-
specific CD8+ T-cells. Consequently, STING agonists are a highly promising class of adjuvants
for therapeutic cancer vaccines, designed to amplify the immune response against tumor
antigens.

STING Agonist-17: A Novel and Potent Immunomodulator

STING agonist-17 (also referred to as compound 4a) is a novel, potent, non-nucleotide agonist
of the STING pathway. Its high potency is demonstrated by its ability to activate the STING
pathway at nanomolar concentrations, making it an attractive candidate for development as a
vaccine adjuvant. In preclinical studies, STING agonist-17 has demonstrated significant anti-
tumor activity, highlighting its potential to enhance the efficacy of cancer immunotherapies.

Mechanism of Action
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When used as an adjuvant in a cancer vaccine, STING agonist-17 amplifies the immune
response through several mechanisms:

 Activation of Antigen-Presenting Cells (APCs): STING agonist-17 directly activates DCs and
other APCs that have taken up vaccine antigens.

 Induction of Type I Interferons: Activated STING signaling leads to the robust production of
IFN-a and IFN-. These cytokines promote DC maturation, enhance antigen cross-
presentation to CD8+ T-cells, and increase the cytotoxicity of natural killer (NK) cells.

o Enhanced T-Cell Priming and Effector Function: The inflammatory microenvironment created
by STING activation promotes the differentiation of naive T-cells into potent cytotoxic T
lymphocytes (CTLs) that can recognize and eliminate tumor cells.

e Remodeling the Tumor Microenvironment: By driving a potent anti-tumor T-cell response,
STING agonists can help convert immunologically "cold" tumors, which are devoid of
immune cells, into "hot" tumors infiltrated with CTLs, making them more susceptible to other
immunotherapies like checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for STING agonist-17 and the
general immunological effects observed with potent STING agonists.

Table 1: In Vitro Activity of STING Agonist-17

Cell Line | Assay

Parameter Value . Reference
Condition
STING

ICso 0.062 nM oo .
Binding/Activity Assay

ECso (IFN-3 Human monocytic cell

_ 2.0 nM _
Secretion) line (THP1)

Table 2: In Vivo Anti-Tumor Efficacy of STING Agonist-17
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. Treatment

Animal Model Cancer Type . Outcome Reference
Regimen
1.5 mg/kg,

S 57% tumor
) CT26 Colon Intravenous (1V), o
BALB/c Mice ) growth inhibition
Carcinoma every other day

on day 17

for one week

Table 3: General Immunological Effects of STING Agonist Adjuvants in Preclinical Models

Immunological
Parameter

Observation

Significance in General

Cancer Immunity References

Dendritic Cell (DC)

Activation

Upregulation of CD80,
CD86, MHC class I

Enhanced T-cell co-
stimulation and

antigen presentation

Antigen-Specific
CD8+ T-Cells

Increased frequency
and effector function
(IFN-y, TNF-a
production) in

periphery and tumor

Direct killing of tumor

cells

Tumor-Infiltrating

Lymphocytes (TILS)

Increased infiltration
of CD8+ and CD4+ T-

cells into the tumor

Conversion of "cold"

tumors to "hot" tumors

Memory T-Cell

Formation

Induction of robust
central memory T-cell

populations

Long-lasting, durable

anti-tumor immunity

Cytokine Production

Potent induction of
Type | IFNs, IL-12,

Promotion of a Thl-

biased anti-tumor

TNF-a response
Visualizations
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Experimental Workflow: Cancer Vaccine Adjuvant Study

1. Tumor Cell Implantation
(e.g., CT26 cells, subcutaneously in BALB/c mice)

l

2. Randomize Mice into
Treatment Groups

'

3. Vaccination Regimen
(e.g., Days 7, 14, 21 post-implantation)
- Vaccine (Antigen + STING Agonist-17)
- Antigen only
- Adjuvant only
- Vehicle (PBS)

'

4. Monitor Tumor Growth & Survival
(Measure tumor volume 2-3x weekly)

.

5. Endpoint Immunological Analysis
(Flow cytometry of spleen/tumor,
ELISpot, IHC)
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Mechanism of STING Agonist-17 as a Vaccine Adjuvant
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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